REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].C([O-])=[O:14].[K+]>CO.CC(C)=O>[OH:14][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)SC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
potassium formate
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic solvents are evaporated
|
Type
|
WASH
|
Details
|
washed with a saturated solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residual oil crystallises in isopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
OCC(=O)C1=CC=C(C=C1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |